2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
2-[(2,4-Difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound featuring a pyrimido[5,4-c][2,1]benzothiazine core. The structure includes a sulfone moiety (5,5-dioxide), a 2,4-difluorobenzylsulfanyl group at position 2, and a 4-methylbenzyl substituent at position 4. The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds (e.g., describes related 1,2,4-triazole and pyrimido-benzothiazine syntheses) .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S2/c1-16-6-8-17(9-7-16)14-30-22-5-3-2-4-20(22)24-23(34(30,31)32)13-28-25(29-24)33-15-18-10-11-19(26)12-21(18)27/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISOFHSGDSWQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide (CAS Number: 1326834-62-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 495.6 g/mol. The structure includes a pyrimido-benzothiazine core with various substituents that influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain benzothiazine derivatives range from 51 to 6.6 nM against resistant strains of bacteria and fungi .
- The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Viability Assays : In studies involving MCF7 (breast cancer) and MCF10A (non-cancerous breast) cell lines, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For instance, at concentrations around 50 µM, it significantly reduced the viability of MCF7 cells without adversely affecting MCF10A cells .
- Mechanism of Action : Molecular docking studies suggest that the compound may bind to DNA topoisomerase II and inhibit its activity, which is crucial for DNA replication in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazine derivatives are well-documented:
- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Other Biological Activities
In addition to the aforementioned activities, research has indicated several other potential pharmacological effects:
- Antidiabetic Activity : Some benzothiazine derivatives have shown promise in modulating glucose levels and improving insulin sensitivity in diabetic models.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Summary Table of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various benzothiazine derivatives showed that certain modifications led to enhanced antimicrobial activity against resistant strains. The compound exhibited an MIC comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro tests on MCF7 cell lines indicated that the compound could reduce cell viability by approximately 40% after 48 hours at a concentration of 50 µM, demonstrating its potential as an anticancer agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazine compounds can exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of related benzothiazine derivatives that demonstrated potent activity against breast and lung cancer cells .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Research has shown that certain benzothiazine derivatives possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The presence of the difluorobenzyl moiety may enhance this property by increasing lipophilicity and membrane permeability .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds within the pyrimido-benzothiazine family have been investigated for their anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions such as arthritis .
Synthesis and Derivatives
The synthesis of 2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors like thiophenols and various halogenated aromatic compounds. The synthetic pathways often yield derivatives with varying substitutions on the benzothiazine core, which can significantly influence biological activity.
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized a series of benzothiazine derivatives and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with similar structures to the target compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Case Study 2: Antibacterial Screening
A screening of various benzothiazine compounds against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that modifications on the benzothiazine core could enhance antibacterial efficacy .
Comparison with Similar Compounds
Substituent Variations
The target compound differs from analogs primarily in substituent positions and electronic properties. Key comparisons include:
Electronic and Steric Effects
- Fluorinated Benzyl Groups : The 2,4-difluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in ’s analog. This impacts reactivity and metabolic stability .
Heterocyclic Analogs with Divergent Cores
Compounds such as thiazolo[3,2-a]pyrimidines () and pyrimido[2,1-b]quinazolines () share pharmacological relevance but differ in core structure:
Research Findings
Pharmacological Implications
- Fluorine Effects: The 2,4-difluoro substitution (target) may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
- Sulfone Role: The 5,5-dioxide moiety increases metabolic stability relative to non-oxidized sulfur analogs, as observed in kinase inhibitor studies .
Data Tables
Table 1: Molecular Properties of Pyrimido-Benzothiazine Derivatives
Preparation Methods
Construction of the Pyrimido[5,4-c]Benzothiazine Core
The benzothiazine dioxide moiety forms the foundational scaffold of the target compound. Patent WO2001040208A2 outlines a generalized approach for synthesizing 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide derivatives, which can be adapted for this system. Key steps include cyclization of sulfonamide precursors under controlled conditions. For example, reacting 2-aminobenzenesulfonamide with methyl glycinate in dimethylformamide (DMF) at 90–150°C for 2–7 hours facilitates ring closure. Catalysts such as silica gel or potassium carbonate enhance yields by adsorbing byproducts, while o-xylene reflux (140–144°C) minimizes solvent usage in industrial-scale syntheses.
Modifications to this protocol are necessary to incorporate the pyrimidine ring. A plausible route involves condensing 5-aminopyrimidine-4-carboxylic acid with 2-mercaptobenzenesulfonic acid under acidic conditions. The resulting intermediate undergoes oxidative cyclization using hydrogen peroxide in acetic acid to form the pyrimido[5,4-c]benzothiazine system.
Alkylation at Position 6 with 4-Methylbenzyl
Introducing the 4-methylbenzyl group at position 6 typically involves alkylation of a deprotonated nitrogen or oxygen atom. A two-phase system using potassium carbonate (K2CO3) in DMF/water enables efficient alkylation. For instance, reacting the sulfanyl-substituted intermediate with 4-methylbenzyl bromide in the presence of K2CO3 at 120°C for 10 minutes under microwave irradiation achieves >97% purity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) may catalyze coupling if aryl halides are used, though direct alkylation is more common.
Oxidation to 5,5-Dioxide
The final oxidation step converts thioether or sulfoxide groups into the 5,5-dioxide configuration. Hydrogen peroxide (30% in acetic acid) at 50°C for 6 hours is effective, yielding >95% pure product. Alternatively, m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature provides milder conditions, minimizing over-oxidation.
Purification and Characterization
Chromatographic purification on silica gel with dichloromethane/methanol gradients removes unreacted starting materials. Recrystallization from hexane/ethyl acetate mixtures enhances crystalline purity. Nuclear magnetic resonance (NMR) confirms substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrimido-benzothiazine core. Key steps include:
- Thioether linkage formation: Reacting a thiol-containing intermediate (e.g., 2,4-difluorobenzyl mercaptan) with a halogenated pyrimidine derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Benzyl group introduction: Alkylation using 4-methylbenzyl bromide in the presence of a phase-transfer catalyst to enhance yield .
- Sulfone oxidation: Treating intermediates with m-chloroperbenzoic acid (mCPBA) to achieve the 5,5-dioxide moiety .
Critical parameters: Temperature control (<60°C to avoid decomposition) and solvent selection (e.g., DMF for polar intermediates) are crucial .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer:
- NMR spectroscopy: - and -NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) and sulfone groups (absence of thiol peaks) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] expected at m/z 523.12) and fragmentation patterns .
- IR spectroscopy: Identifies sulfone (asymmetric stretch ~1300 cm) and aromatic C-F bonds (1100–1200 cm) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer:
- Enzyme inhibition assays: Use fluorogenic substrates to test activity against kinases or proteases, given the compound’s heterocyclic core .
- Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Solubility testing: Measure equilibrium solubility in PBS (pH 7.4) using HPLC to guide formulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer:
- Control for assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
- Structural analogs comparison: Compare activity of derivatives (e.g., replacing 4-methylbenzyl with 4-fluorobenzyl) to isolate substituent effects .
- Theoretical modeling: Use molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across experimental conditions .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer:
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) on the benzothiazine ring .
- Co-solvent systems: Test combinations of PEG-400 and ethanol (≤10% v/v) to enhance solubility while maintaining cell viability .
- Nanoparticle encapsulation: Use PLGA nanoparticles (size <200 nm) to improve bioavailability .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Core modifications: Replace pyrimido-benzothiazine with pyrazolo-thiazine to assess heterocycle impact .
- Substituent variation: Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (NO) at the 2,4-difluorobenzyl position .
- Bioisosteric replacement: Substitute sulfone with sulfonamide to evaluate metabolic stability .
Q. What are the common degradation pathways under physiological conditions?
- Methodological Answer:
- Oxidative degradation: Monitor sulfone stability in liver microsomes (e.g., human S9 fraction) with LC-MS to detect sulfoxide byproducts .
- Hydrolytic cleavage: Incubate in simulated gastric fluid (pH 2.0) to assess benzyl-thioether bond lability .
- Photodegradation: Expose to UV light (λ = 254 nm) and analyze via HPLC for aryl-fluorine bond cleavage .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability?
- Methodological Answer:
- Species-specific metabolism: Compare hepatic clearance rates in human vs. rodent microsomes .
- CYP enzyme profiling: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .
- Structural elucidation of metabolites: Perform LC-MS/MS to differentiate oxidation at sulfur vs. aromatic positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
